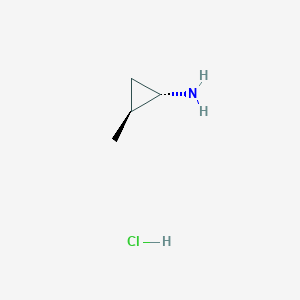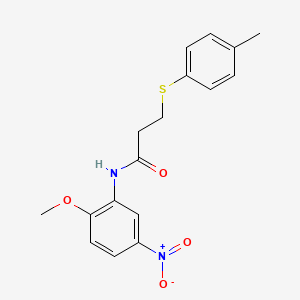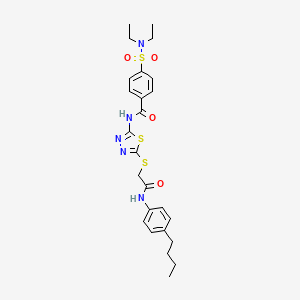![molecular formula C16H15N3O3 B2938011 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 895122-62-0](/img/structure/B2938011.png)
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as FMMP, is a pyrazinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and characterization. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to have low toxicity in animal studies. However, the limitations of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one, including the development of more efficient synthesis methods, the evaluation of its potential as an anticancer agent in vivo, and the investigation of its effects on other physiological systems. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one and to identify potential side effects.
Métodos De Síntesis
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with 2-furylacetaldehyde, followed by cyclization with ethyl acetoacetate in the presence of acetic anhydride. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-furylacetonitrile, followed by cyclization with acetic anhydride. The yield of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one using these methods ranges from 40-60%.
Aplicaciones Científicas De Investigación
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications, including its use as an anticancer agent and as a modulator of the immune system. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDQBRMHVECOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)


![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)

![3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2937950.png)
